molecular formula C25H52 B14478291 11-Methyltetracosane CAS No. 65820-51-1

11-Methyltetracosane

Cat. No.: B14478291
CAS No.: 65820-51-1
M. Wt: 352.7 g/mol
InChI Key: ROVQLBOPXKELIT-UHFFFAOYSA-N
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Description

11-Methyltetracosane (CASRN 72-247-8) is a branched alkane with the molecular formula C₂₅H₅₂ and a molecular weight of 352.4069 g/mol . Structurally, it consists of a 24-carbon linear chain (tetracosane) with a methyl group (-CH₃) substituted at the 11th carbon. This branching distinguishes it from linear alkanes and influences its physicochemical properties, such as melting point, solubility, and volatility.

Properties

CAS No.

65820-51-1

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

IUPAC Name

11-methyltetracosane

InChI

InChI=1S/C25H52/c1-4-6-8-10-12-14-15-16-18-20-22-24-25(3)23-21-19-17-13-11-9-7-5-2/h25H,4-24H2,1-3H3

InChI Key

ROVQLBOPXKELIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetracosane typically involves the alkylation of tetracosane. One common method is the Friedel-Crafts alkylation, where tetracosane is reacted with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and controlled reaction environments to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 11-Methyltetracosane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

    Oxidation: Under controlled conditions, this compound can be oxidized to form alcohols, ketones, or carboxylic acids.

    Reduction: Although already fully saturated, any unsaturated impurities can be reduced using hydrogenation.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or elevated temperatures.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) under UV light or heat.

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

11-Methyltetracosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that process courtship cues, leading to behavioral changes such as mate attraction . The molecular targets include olfactory receptors like Or47b and gustatory receptors like ppk23, which are involved in the detection of pheromones.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 11-Methyltetracosane with structurally related hydrocarbons:

Compound Molecular Formula Molecular Weight (g/mol) CASRN Branching Position/Type Key References
This compound C₂₅H₅₂ 352.4069 72-247-8 Single methyl at C11
11-Methyltricosane C₂₄H₅₀ 338.3913 Not Provided Single methyl at C11
11-Methylpentacosane C₂₆H₅₄ 366.4226 Not Provided Single methyl at C11
11-n-Decyltetracosane C₃₄H₇₀ 478.9196 55429-84-0 Decyl group (-C₁₀H₂₁) at C11
Squalane (Hexamethyltetracosane) C₃₀H₆₂ 422.8133 111-01-3 Six methyl groups at C2,6,10,15,19,23

Key Observations :

  • Chain Length : Increasing carbon chain length (e.g., 11-Methylpentacosane vs. This compound) correlates with higher molecular weight and likely elevated boiling points .
  • Branching Complexity : Squalane’s six methyl groups reduce crystallinity, making it a liquid at room temperature, whereas this compound (single branch) may exhibit higher melting points than squalane but lower than linear tetracosane .
  • Functional Group Size : 11-n-Decyltetracosane’s bulky decyl group significantly increases molecular weight (478.92 g/mol) and alters solubility compared to methyl-branched analogs .

Physicochemical Properties

Thermal Properties
  • 11-n-Decyltetracosane : Melting point (Tfus) = 284.0 K; enthalpy of vaporization (ΔvapH) = 113.1 kJ/mol .
  • Squalane : Liquid at ambient conditions due to extensive branching; used in cosmetics for its stability and emollient properties .
  • n-Tetracosane (Linear) : Melting point ≈ 50–54°C, highlighting the trend where branching lowers melting points compared to linear analogs .

Note: Direct thermal data for this compound is absent in the provided evidence, but its single branch likely places its melting point between squalane and n-tetracosane.

Spectroscopic and Analytical Data
  • Mass Spectrometry (MS): Branched alkanes like this compound exhibit distinct fragmentation patterns compared to linear chains.
  • 13C NMR : Methyl branches produce unique signals (e.g., ~17–22 ppm for -CH₃ groups), as seen in analogs like 11-n-Decyltetracosane .

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